Cas no 90-04-0 (O-Anisidine)

O-Anisidine structure
O-Anisidine structure
O-Anisidine
90-04-0
C7H9NO
123.152461767197
MFCD00007688
34544
7000

O-Anisidine Properties

Names and Identifiers

    • 2-Methoxyaniline
    • Ortho-Anisidine
    • o-Aminoanisole
    • 2-Aminoanisole
    • 2-(2-methylphenoxy)-benzenamin
    • 2-(o-tolyloxy)-anilin
    • aminomethyldiphenylether
    • 2-Aminophenyl-2-crysylether
    • o-Anisidine
    • 1-amino-2-methoxy-benzene
    • 2-Anisidin
    • 2-ANISIDINE
    • 2-methoxybenzenamine
    • 2-methoxy-phenylamine
    • o-Amnoanisde
    • O-ANISOLE
    • o-Methoxyphenylamine
    • ORTHO ANISIDINE
    • 1-Amino-2-methoxybenzene
    • o-Methoxyaniline
    • Benzenamine, 2-methoxy-
    • o-Anisylamine
    • 2-Methoxy-1-aminobenzene
    • ortho-Aminoanisole
    • ortho-Methoxyaniline
    • 2-methoxyphenylamine
    • ortho-Methoxyphenylamine
    • 2-METHOXY-ANILINE
    • 2-METHOXY-BENZENAMINE
    • DTXSID5023877
    • Bencenamina, 2-metoxi-
    • NCGC00091248-01
    • UN 2431 (Salt/Mix)
    • BP-21350
    • CHEMBL1612004
    • LS-1905
    • 2-methyoxy-aniline
    • 2-(methyloxy) aniline
    • C19191
    • CCRIS 768
    • NSC-3122
    • AC-11739
    • 2-Anisidine 100 microg/mL in Acetonitrile
    • 2-Metoksyanilin
    • CAS-90-04-0
    • NCGC00259011-01
    • (2-methoxyphenyl)amine
    • 2-methoxybenzeneamine
    • EINECS 201-963-1
    • STL169147
    • A0486
    • EN300-19068
    • O-ANISIDINE [HSDB]
    • Tox21_300053
    • NCGC00091248-04
    • AS-10980
    • FT-0631430
    • 2-methoxyaniline; o-anisidine
    • 1219803-70-9
    • MLS001050112
    • Anisidine, o-
    • 2-methoxylaniline
    • 2-(methyloxy)aniline
    • BIDD:GT0815
    • 2-methoxy aniline
    • BRN 0386210
    • InChI=1/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H
    • NSC 3122
    • SCHEMBL14598
    • NCGC00254164-01
    • o-anisidin
    • SMR001216591
    • (2-methoxyphenyl)-amine
    • NUX042F201
    • W-100344
    • O-Anisidina
    • CHEBI:82288
    • 2-amino-methoxybenzene
    • ORTHO-ANISIDINE [IARC]
    • 90-04-0
    • UNII-NUX042F201
    • O-ANISIDINE (SEE ALSO: O-ANISIDINE HCL (134-29-2))
    • 4-13-00-00806 (Beilstein Handbook Reference)
    • NSC3122
    • AKOS000102650
    • AI3-08584
    • F2190-0439
    • 2-methyloxyaniline
    • o-Aminophenol methyl ether
    • Tox21_201460
    • EC 201-963-1
    • Aniline, 2-methoxy-
    • o-Anisidine, analytical standard
    • DTXCID803877
    • 2-Aminomethoxybenzene
    • Q3295808
    • 2-methoxyphenyl amine
    • A843418
    • AM87394
    • NCGC00091248-03
    • MFCD00007688
    • o-Anisidine, >=99%
    • 2-Methoxy-d3-aniline--d4
    • NCGC00091248-02
    • HSDB 2073
    • 2-Methoxybenzenamine (ACI)
    • o-Anisidine (8CI)
    • o-Aminomethoxybenzene
    • Benzenamine, 2-methoxy-(9CI)
    • Amine, o-methoxyphenylamine
    • oAnisylamine
    • orthoMethoxyaniline
    • 2Anisidine
    • oMethoxyphenylamine
    • 2-methoxyanilin
    • oMethoxyaniline
    • 2Methoxybenzenamine
    • 2-Methoxyanilin (German)
    • 2-Methoxianalina (German)
    • o-Anisidina (Spanish)
    • NS00002777
    • orthoMethoxyphenylamine
    • o-Anisidine (ACGIH:OSHA)
    • 2Methoxy1aminobenzene
    • 2-Metossi-anilina
    • Benzenamine, 2methoxy
    • Benzolamin, 2-methoxy-(German)
    • Benzolamin, 2-methoxy-
    • oAminoanisole
    • 2-Methoxianalina
    • 1Amino2methoxybenzene
    • 2Aminoanisole
    • DB-057180
    • 2methoxyaniline
    • orthoAminoanisole
    • ORTHO-ANISIDINE (IARC)
    • 2-Metossi-anilina (Italian)
    • +Expand
    • MFCD00007688
    • VMPITZXILSNTON-UHFFFAOYSA-N
    • 1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
    • O(C)C1C(N)=CC=CC=1
    • 0386210

Computed Properties

  • 123.06800
  • 1
  • 2
  • 1
  • 123.068414
  • 9
  • 85
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • nothing
  • 0
  • 35.2

Experimental Properties

  • 1.85860
  • 35.25000
  • 667
  • n20/D 1.574(lit.)
  • 13 g/L (20 ºC)
  • 225 °C(lit.)
  • 3-6 °C (lit.)
  • Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • 14g/l
  • Light red or light yellow oily liquid turns light brown when exposed to air
  • 7.3 (1g/l, H2O, 20℃)
  • Stable. Incompatible with strong oxidizing agents, acid anhydrides, chloroformates, acids, some plastics, rubber. Air sensitive.
  • Soluble in dilute inorganic acids \ ethanol \ acetone \ benzene and ether, slightly soluble in water
  • Light Sensitive
  • 4.52(at 25℃)
  • 1.092 g/mL at 25 °C(lit.)
  • 7.44 eV

O-Anisidine Security Information

  • GHS06 GHS06 GHS08 GHS08
  • BZ5410000
  • 3
  • 6.1
  • S53-S45
  • III
  • R23/24/25; R45; R68
  • t t
  • UN 2431 6.1/PG 3
  • H301,H311,H331,H341,H350
  • P201,P261,P280,P301+P310,P311
  • dangerous
  • 0-10°C
  • III
  • 45-23/24/25-68
  • Danger
  • Yes
  • 6.1
  • 8

O-Anisidine Customs Data

  • 2922199090
  • China Customs Code:

    2922291000

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922291000 4-methoxyaniline.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:6.5%.General tariff:30.0%

O-Anisidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; Zhang, Xingcong; Sun, Qingdi; He, Qian; Ji, Hongbing; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 2243408-23-1 (silica-bound) Solvents: Isopropanol ;  24 h, 80 °C
Reference
Rhodium-calix[4]pyrrole and rhodium-tetraphenyl porphyrin: preparation, surface grafting and their catalytic application in nitro-benzene reduction
Anjali, K.; Ahmed, M.; Christopher, J.; Sakthivel, A., Dalton Transactions, 2018, 47(35), 12353-12361

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Silicon monocarbide ,  Palladium ,  Gold Solvents: Ethanol ;  30 min, 25 °C
Reference
Synergistic Effect of Segregated Pd and Au Nanoparticles on Semiconducting SiC for Efficient Photocatalytic Hydrogenation of Nitroarenes
Hao, Cai-Hong; Guo, Xiao-Ning ; Sankar, Meenakshisundaram; Yang, Hong ; Ma, Ben; et al, ACS Applied Materials & Interfaces, 2018, 10(27), 23029-23036

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Water ;  40 min, rt
Reference
Room temperature complete reduction of nitroarenes over a novel Cu/SiO2@NiFe2O4 nano-catalyst in an aqueous medium - a kinetic and mechanistic study
Parmekar, Mira V.; Salker, A. V., RSC Advances, 2016, 6(110), 108458-108467

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate ;  rt → 60 °C; 4 h, 5 MPa, 60 °C
Reference
Efficient palladium and ruthenium nanocatalysts stabilized by phosphine functionalized ionic liquid for selective hydrogenation
Wu, Zhifeng; Jiang, Heyan, RSC Advances, 2015, 5(44), 34622-34629

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… (silica-supported) Solvents: Water ;  12.5 h, 303 K
Reference
Pd Nanoparticles in Ionic Liquid Brush: A Highly Active and Reusable Heterogeneous Catalytic Assembly for Solvent-Free or On-Water Hydrogenation of Nitroarene under Mild Conditions
Li, Jing; Shi, Xian-Ying; Bi, Yuan-Yuan; Wei, Jun-Fa; Chen, Zhan-Guo, ACS Catalysis, 2011, 1(6), 657-664

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Chloroplatinic acid ,  Benzenemethanaminium, N,N,N-tris(carboxymethyl)-3,5-bis(phenylmethoxy)-, chlorid… Solvents: Ethanol ,  Water ;  3.5 h, 1 atm, 40 °C
Reference
Hydrogenation of nitrobenzenes catalyzed by platinum nanoparticle core-polyaryl ether trisacetic acid ammonium chloride dendrimer shell nanocomposite
Yang, Ping; Zhang, Wei; Du, Yukou; Wang, Xiaomei, Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 4-10

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Hexane ;  1 h, reflux
Reference
Simple and efficient reduction of nitroarenes by hydrazine in faujasite zeolites
Kumarraja, M.; Pitchumani, K., Applied Catalysis, 2004, 265(2), 135-139

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2966858-40-0 Solvents: Ethanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Highly efficient phosphine-free half-sandwich Ruthenium(II) catalysts for hydrogenation of nitroarenes
K, Naveenkumar ; Ravindra, Patil Akshay; B, Archana; Kannan, Neppoliyan; G, Pavithran; et al, Journal of Molecular Structure, 2023, 1294,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (polyamino-quinone coordinated) Solvents: Ethanol ,  Water ;  2 h, 10 bar, 373 K
Reference
Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom Catalysts
Li, Muhong; Zhang, Chunchen; Tang, Yu ; Chen, Qingliang; Li, Wen; et al, ACS Catalysis, 2022, 12(19), 11960-11973

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium ,  Copper Solvents: Methanol ,  Water ;  10 min, rt
Reference
A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT NPs) in Aqueous Medium
Goksu, Haydar; Zengin, Nursefa; Burhan, Hakan; Cellat, Kemal ; Sen, Fatih, Scientific Reports, 2020, 10(1),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Ethanol ,  Water ;  5 h, rt
Reference
Composites of palladium nanoparticles and graphene oxide as a highly active and reusable catalyst for the hydrogenation of nitroarenes
Bilgicli, Hayriye Genc; Burhan, Hakan; Diler, Fatma; Cellat, Kemal ; Kuyuldar, Esra; et al, Microporous and Mesoporous Materials, 2020, 296,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  200 °C
Reference
Colloid and Nanosized Catalysts in Organic Synthesis: XXI1. Reduction of Nitroarenes Catalyzed by Immobilized Nickel Nanoparticles
Mokhov, V. M.; Popov, Yu. V.; Nebykov, D. N.; Nishchik, E. V.; Shcherbakova, K. V.; et al, Russian Journal of General Chemistry, 2019, 89(8), 1549-1553

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Rhodium trichloride (graphene oxide support) ,  Platinum tetrachloride (graphene oxide supported) Solvents: Water ;  3 min, rt
Reference
Eco-friendly hydrogenation of aryl azides to primary amines on graphene oxide-decorated bimetallic Rh-Pt nanoparticles (RhPt@GO NPs)
Kilbas, Benan; Kara, Belguzar Yasemin, Catalysis Communications, 2019, 122, 33-37

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (capped on silver) ,  Silver (3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine-capped) Solvents: Ethanol ,  Water ;  10 min, rt
Reference
Highly chemoselective hydrogenation of nitroarenes catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine capped-silver nanoparticles in aqueous medium at room temperature
Ray, Shounak; Biswas, Papu, Catalysis Communications, 2019, 119, 62-66

O-Anisidine Raw materials

O-Anisidine Related Literature